4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine is a pyrazolopyridine derivative known for its significant applications in medicinal chemistry. This compound is a notable entity in the synthesis of selective inhibitors, contributing to advancements in therapeutic research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from readily available precursors. The key synthetic route includes the formation of a pyrazole core, followed by its functionalization to introduce difluoromethyl, fluorophenyl, methyl, and naphthyl groups under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic pathway for higher yield and purity. This can include the use of automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine undergoes various reactions such as:
Oxidation: : Conversion into oxides or other higher oxidation state compounds.
Reduction: : Formation of lower oxidation state derivatives.
Substitution: : Replacement of functional groups with others to create new compounds.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Halogens or nucleophiles under various catalytic conditions.
Major Products Formed
Products from these reactions often include structurally modified derivatives that maintain the core pyrazolopyridine framework, allowing exploration of new biological activities.
Scientific Research Applications
4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine is instrumental in several fields:
Chemistry: : Used as an intermediate for synthesizing complex molecules.
Biology: : Probing molecular mechanisms and interactions in biological systems.
Medicine: : Development of therapeutic agents targeting specific enzymes or receptors.
Industry: : Production of specialty chemicals and materials.
Mechanism of Action
The compound's mechanism of action typically involves inhibition of specific enzymes or receptors. Its interaction with molecular targets can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Compared to other pyrazolopyridine derivatives:
Uniqueness: : The presence of both difluoromethyl and naphthyl groups enhances its binding affinity and specificity.
Similar Compounds: : 1-(4-fluorophenyl)-3-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine, 4-(trifluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine.
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Properties
IUPAC Name |
4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-naphthalen-1-ylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3/c1-14-22-20(23(26)27)13-21(19-8-4-6-15-5-2-3-7-18(15)19)28-24(22)30(29-14)17-11-9-16(25)10-12-17/h2-13,23H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHOAFWMJSDREC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC4=CC=CC=C43)C(F)F)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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